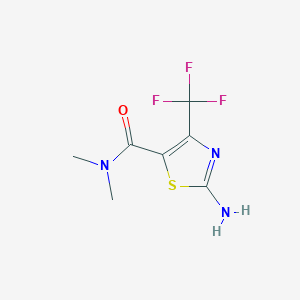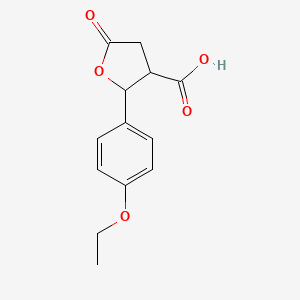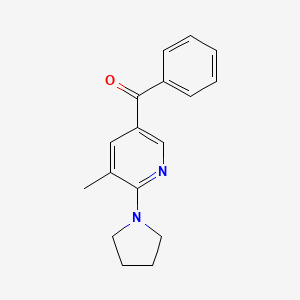
(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, which is further connected to a phenyl group through a methanone linkage. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 5-methyl-6-chloropyridin-3-yl ketone with pyrrolidine under basic conditions to form the pyrrolidinyl-pyridine intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a ligand for various biological targets, such as enzymes or receptors. Its interactions with these targets can provide insights into biological processes and pathways.
Medicine
In medicinal chemistry, this compound may be studied for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone depends on its specific interactions with molecular targets. It may act as an inhibitor or activator of enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.
(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)amine: Similar structure but with an amine group instead of a ketone.
(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
Uniqueness
(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C17H18N2O |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H18N2O/c1-13-11-15(16(20)14-7-3-2-4-8-14)12-18-17(13)19-9-5-6-10-19/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Clé InChI |
CYFDDWKVPOFGIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N2CCCC2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


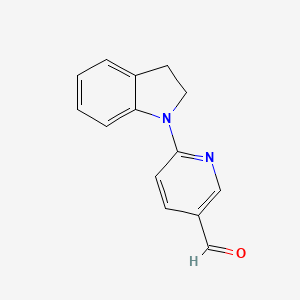
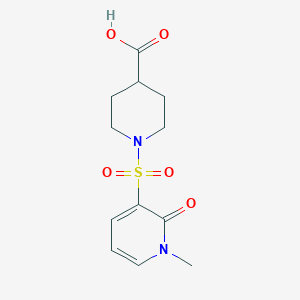
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11793908.png)
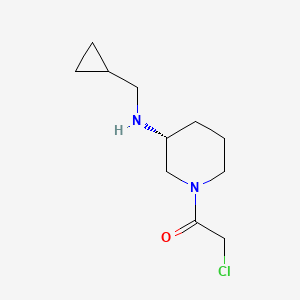


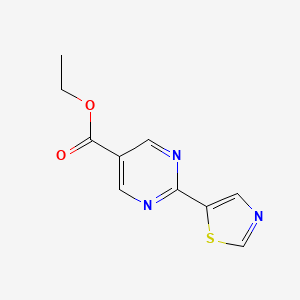
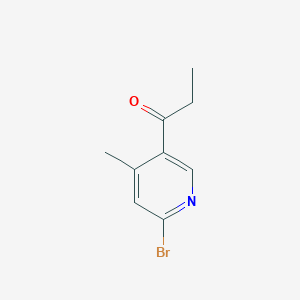

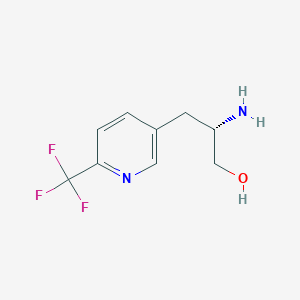
![6-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B11793950.png)
